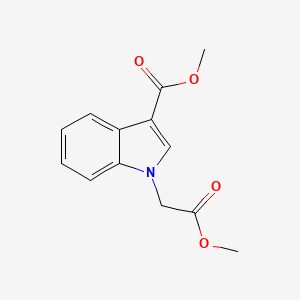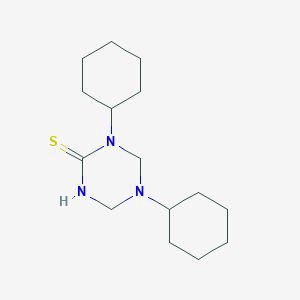![molecular formula C17H18ClN3O3 B5880643 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5880643.png)
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol, also known as NPC 15669, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
科学的研究の応用
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in various animal models. It has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy.
作用機序
The exact mechanism of action of 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 is not fully understood. However, it has been proposed that the compound acts as a dopamine D2 receptor antagonist, serotonin 5-HT1A receptor agonist, and alpha-adrenergic receptor antagonist. It has also been suggested that 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 may modulate the activity of the glutamate system.
Biochemical and Physiological Effects:
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It has also been found to decrease the levels of glutamate and GABA. In addition, 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuronal survival.
実験室実験の利点と制限
One of the major advantages of 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 is its ability to cross the blood-brain barrier, making it a promising candidate for various neurological disorders. However, the compound has a relatively short half-life, which may limit its effectiveness in long-term treatments. In addition, 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 has been found to exhibit some off-target effects, which may complicate its use in certain experimental settings.
将来の方向性
There are several future directions for the research on 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669. One potential area of investigation is its use in the treatment of drug addiction. It has been suggested that 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 may be able to modulate the reward system in the brain, making it a promising candidate for addiction therapy. Another potential area of investigation is its use in the treatment of traumatic brain injury. 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of brain injuries. Finally, 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 may also be investigated for its potential use in the treatment of various psychiatric disorders, such as schizophrenia and bipolar disorder.
Conclusion:
In conclusion, 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 is a promising small molecule compound that has been extensively studied for its potential therapeutic applications. The compound exhibits a wide range of biochemical and physiological effects, making it a promising candidate for various research applications. While there are some limitations to its use in certain experimental settings, the future directions for the research on 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 are numerous and promising.
合成法
The synthesis of 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 involves several steps. The first step is the preparation of 4-nitrophenol, which is then reacted with 4-chlorobenzyl chloride to obtain 4-chloro-2-nitrophenyl benzyl ether. This compound is then treated with piperazine to obtain 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669. The overall yield of this synthesis method is around 40%.
特性
IUPAC Name |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-14-2-1-3-15(11-14)20-8-6-19(7-9-20)12-13-10-16(21(23)24)4-5-17(13)22/h1-5,10-11,22H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJVZRBCNYVVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422797 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B5880564.png)





![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5880601.png)


![5-(acetyloxy)-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5880634.png)

![N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5880655.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5880669.png)